3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl-, 1-oxide
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Overview
Description
3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl-, 1-oxide is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a chloro, methyl, and phenyl substitution on the indole ring, along with an oxide group. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl-, 1-oxide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the synthesis might involve the use of 6-chloro-3-methyl-3-phenyl-2-aminobenzaldehyde as a starting material, followed by oxidation to introduce the oxide group.
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency and yield of the synthesis . Additionally, green chemistry approaches, such as using environmentally benign solvents and reagents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxide derivatives.
Reduction: Reduction reactions can convert the oxide group back to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxide derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to diverse pharmacological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3H-Indol-2-amine, 6-chloro-3-methyl-: Lacks the phenyl and oxide groups.
3H-Indol-2-amine, 6-chloro-3-phenyl-: Lacks the methyl and oxide groups.
3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl-: Lacks the oxide group.
Uniqueness
The presence of the chloro, methyl, phenyl, and oxide groups in 3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl-, 1-oxide makes it unique compared to other indole derivatives. These substitutions can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
61352-03-2 |
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Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
6-chloro-1-hydroxy-3-methyl-3-phenylindol-2-imine |
InChI |
InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-8-7-11(16)9-13(12)18(19)14(15)17/h2-9,17,19H,1H3 |
InChI Key |
CNTNEEYHELBDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Cl)N(C1=N)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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